![molecular formula C16H13F3N2O4S B2917533 (5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421466-26-3](/img/structure/B2917533.png)
(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H13F3N2O4S and its molecular weight is 386.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (5,6-Dihydro-1,4-dioxin-2-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound involves several steps, typically starting with the formation of the dioxin moiety followed by the introduction of the trifluoromethylbenzothiazole and azetidine components. The synthetic route often employs various reagents and catalysts to enhance yield and purity.
Antimicrobial Activity
Recent studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to the one have been tested against various bacterial strains. The results indicated varying degrees of effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, while showing limited activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
Compound | Bacterial Strain | Activity Level |
---|---|---|
1 | S. aureus | Moderate |
2 | B. cereus | High |
3 | E. coli | Low |
4 | P. aeruginosa | None |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH assay. Compounds with similar structures demonstrated significant free radical scavenging abilities, with IC50 values indicating their efficiency compared to standard antioxidants like ascorbic acid .
Sample | IC50 (mg/mL) | % Inhibition |
---|---|---|
Compound A | 0.25 | 85 |
Compound B | 0.50 | 70 |
Ascorbic Acid | 0.10 | 95 |
Anticancer Activity
Preliminary studies suggest that compounds containing the benzothiazole moiety may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines. The specific compound has not been extensively studied in this context but is hypothesized to possess similar effects based on structural analogs .
Structure-Activity Relationship (SAR)
The biological activity of compounds in this class is influenced by their structural features. Key factors include:
- Electron-Withdrawing Groups : The presence of trifluoromethyl groups enhances lipophilicity and biological potency.
- Dioxin Ring : This moiety is believed to play a crucial role in binding interactions with biological targets.
- Azetidine Substituent : This contributes to the overall stability and reactivity of the compound.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of benzothiazole derivatives showed that modifications on the azetidine ring significantly enhanced antimicrobial activity against specific pathogens.
- Antioxidant Properties : Research highlighted that structural variations led to differing antioxidant capacities, suggesting that careful design can optimize these effects for therapeutic applications.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4S/c17-16(18,19)10-2-1-3-12-13(10)20-15(26-12)25-9-6-21(7-9)14(22)11-8-23-4-5-24-11/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZNRXDWSJTJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.